molecular formula C10H11BrN2 B13583430 4-Bromo-6-tert-butylpyridine-3-carbonitrile

4-Bromo-6-tert-butylpyridine-3-carbonitrile

Cat. No.: B13583430
M. Wt: 239.11 g/mol
InChI Key: OQLNQJIIAOEBHX-UHFFFAOYSA-N
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Description

4-Bromo-6-tert-butylpyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a tert-butyl group at the 6th position, and a nitrile group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-tert-butylpyridine-3-carbonitrile typically involves the bromination of 6-tert-butylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-tert-butylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl peroxide under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: 4-Amino-6-tert-butylpyridine-3-carbonitrile, 4-Mercapto-6-tert-butylpyridine-3-carbonitrile.

    Reduction: 4-Bromo-6-tert-butylpyridine-3-amine.

    Oxidation: this compound derivatives with oxidized tert-butyl groups.

Scientific Research Applications

4-Bromo-6-tert-butylpyridine-3-carbonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-tert-butylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and nitrile group can form covalent or non-covalent bonds with target molecules, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-tert-butylpyridine-3-carbonitrile
  • 4-Fluoro-6-tert-butylpyridine-3-carbonitrile
  • 4-Iodo-6-tert-butylpyridine-3-carbonitrile

Uniqueness

4-Bromo-6-tert-butylpyridine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

4-bromo-6-tert-butylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11BrN2/c1-10(2,3)9-4-8(11)7(5-12)6-13-9/h4,6H,1-3H3

InChI Key

OQLNQJIIAOEBHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)Br)C#N

Origin of Product

United States

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